(2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride
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Overview
Description
(2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the difluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2,3-difluorobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 2,3-difluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired (2R)-2-(2,3-difluorophenyl)pyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the difluorophenyl group.
Pyrrolizine: A related compound with a fused pyrrole and pyrazine ring system.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Uniqueness
(2R)-2-(2,3-difluorophenyl)pyrrolidine hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for therapeutic applications compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C10H12ClF2N |
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Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2R)-2-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 |
InChI Key |
VZVDYEXMMGBCIM-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)F)F.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
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